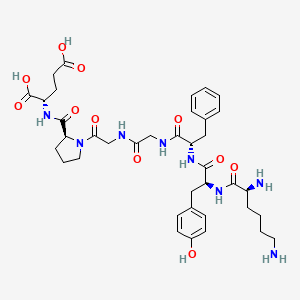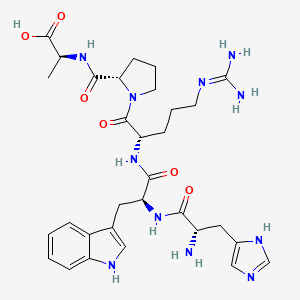
4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) is an organic compound with the molecular formula C17H20N4O4. It is a derivative of aniline, featuring two nitro groups and two methyl groups on each aromatic ring, connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) typically involves the condensation of 2,6-dimethyl-3-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methylene bridge. The general reaction scheme is as follows:
Condensation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Products: 4,4’-Methylenebis(2,6-dimethyl-3-aminoaniline).
-
Oxidation: : The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
-
Substitution: : The aromatic rings can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.
Comparación Con Compuestos Similares
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(2,6-dimethylaniline): Lacks the nitro groups and is used in different applications, including as a curing agent for polyurethanes.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Contains chloro and ethyl groups instead of nitro and methyl groups, used in the synthesis of polyamides and as a curing agent for epoxies.
4,4’-Methylenebis(2,6-diethylaniline): Features ethyl groups and is used in the production of elastomeric polyurethanes and other industrial applications.
The uniqueness of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) lies in its specific functional groups, which impart distinct chemical and biological properties, making it suitable for specialized applications.
Propiedades
Número CAS |
834902-00-0 |
|---|---|
Fórmula molecular |
C17H20N4O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-[(4-amino-3,5-dimethyl-2-nitrophenyl)methyl]-2,6-dimethyl-3-nitroaniline |
InChI |
InChI=1S/C17H20N4O4/c1-8-5-12(16(20(22)23)10(3)14(8)18)7-13-6-9(2)15(19)11(4)17(13)21(24)25/h5-6H,7,18-19H2,1-4H3 |
Clave InChI |
BCGWYUBTTOOUTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])CC2=C(C(=C(C(=C2)C)N)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)


![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)
![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)

